molecular formula C6H8N4O2 B11819589 N'-hydroxy-6-methoxypyrimidine-4-carboximidamide

N'-hydroxy-6-methoxypyrimidine-4-carboximidamide

Cat. No.: B11819589
M. Wt: 168.15 g/mol
InChI Key: QORWWNIZABMPLQ-UHFFFAOYSA-N
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Description

N’-hydroxy-6-methoxypyrimidine-4-carboximidamide is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.16 g/mol It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-methoxypyrimidine-4-carboximidamide typically involves the reaction of 6-methoxypyrimidine-4-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-6-methoxypyrimidine-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methoxypyrimidine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

N’-hydroxy-6-methoxypyrimidine-4-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methoxypyrimidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-methoxypyrimidine-4-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N’-hydroxy-4-methoxypyrimidine-6-carboximidamide: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

N’-hydroxy-6-methoxypyrimidine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N'-hydroxy-6-methoxypyrimidine-4-carboximidamide

InChI

InChI=1S/C6H8N4O2/c1-12-5-2-4(6(7)10-11)8-3-9-5/h2-3,11H,1H3,(H2,7,10)

InChI Key

QORWWNIZABMPLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C(=NO)N

Origin of Product

United States

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